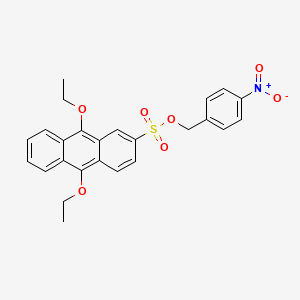
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate is a chemical compound that belongs to the class of organic compounds known as anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a diethoxyanthracene-2-sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate typically involves multiple steps. One common synthetic route starts with the preparation of 9,10-diethoxyanthracene, which is then sulfonated to introduce the sulfonate group. The final step involves the reaction of the sulfonated intermediate with (4-nitrophenyl)methyl chloride under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The compound’s effects are mediated through pathways involving oxidative and reductive processes, as well as substitution reactions that modify its structure and function.
類似化合物との比較
Similar compounds to (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate include:
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
9,10-Diethoxyanthracene: A precursor in the synthesis of the target compound, used as a photo sensitizing agent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
特性
CAS番号 |
119666-27-2 |
|---|---|
分子式 |
C25H23NO7S |
分子量 |
481.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C25H23NO7S/c1-3-31-24-20-7-5-6-8-21(20)25(32-4-2)23-15-19(13-14-22(23)24)34(29,30)33-16-17-9-11-18(12-10-17)26(27)28/h5-15H,3-4,16H2,1-2H3 |
InChIキー |
JJZREQRPFSUKPB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
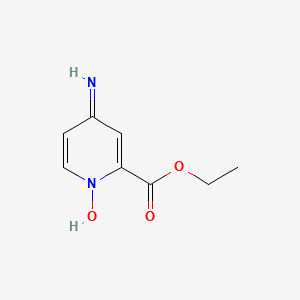
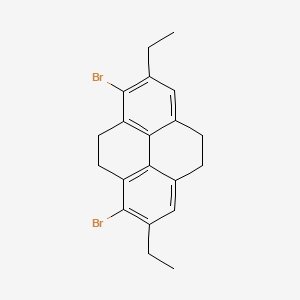


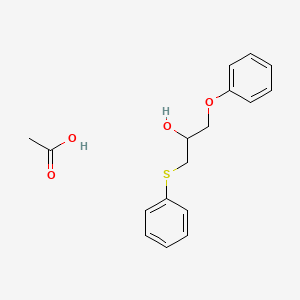
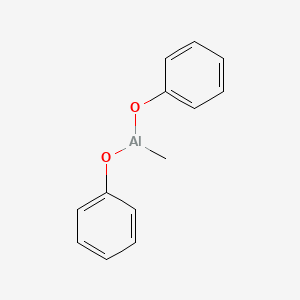
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
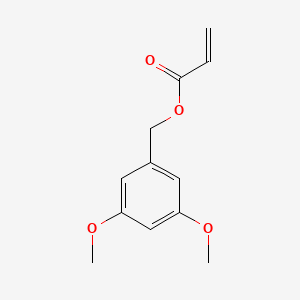
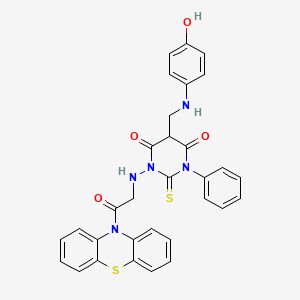
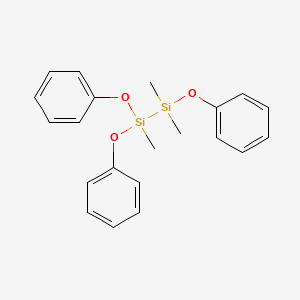
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
